Thymalfasin

Description

This compound is a chemically synthesized version of thymosin alpha 1 that is identical to human thymosin alpha 1. Thymosin alpha 1 is an acetylated polypeptide. Thymosin alpha 1 is now approved in 35 developing countries for the treatment of Hepatitis B and C. It is also used to boost the immune response in the treatment of other diseases.

EMZ702, a non-toxic agent that has strong anti-viral synergy with interferon, is an ideal candidate for combination with current standard hepatitis C treatments. EMZ702 has an excellent safety profile and the combination of EMZ702 with interferon and ribavirin in surrogate models for hepatitis C has demonstrated a two to three fold increase in anti-viral potency compared to interferon and ribavirin alone.

This compound is a synthetic analogue of thymosin-alpha-1, a 28-amino acid protein derived from the precursor protein prothymosin-alpha. Exhibiting a variety of immunoregulating properties, thymosin-alpha-1 induces differentiation of murine T-cell precursors and human thymocytes and the terminal differentiation of functionally immature cord blood lymphocytes and induces production of IL-2, high affinity IL-2 receptors, and B-cell growth factors by peripheral blood mononuclear cells. T-helper and cytotoxic/suppressor T-cell populations are targets of thymosin activity. Thymosin-alpha-1 has been shown to increase the efficiency of antigen presentation by macrophages and to be an endogenous modulator of alpha-thrombin activity. (NCI04)

This compound is a Protein drug with a maximum clinical trial phase of III (across all indications) and has 16 investigational indications.

A thymus hormone polypeptide found in thymosin fraction 5 (a crude thymus gland extract) but now produced by synthesis. It is used alone or with interferon as an immunomodulator for the treatment of CHRONIC HEPATITIS B and HEPATITIS C. This compound is also used for the treatment of chemotherapy-induced immunosuppression, and to enhance the efficacy of influenza and hepatitis B vaccines in immunocompromised patients.

Properties

IUPAC Name |

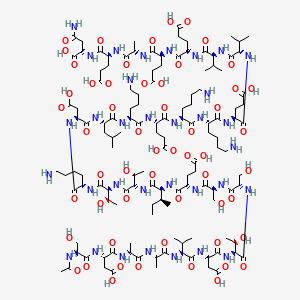

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C129H215N33O55/c1-18-59(10)98(159-114(201)76(36-42-91(181)182)146-120(207)83(53-164)154-121(208)84(54-165)155-127(214)99(63(14)166)160-118(205)80(51-94(187)188)152-123(210)95(56(4)5)156-104(191)62(13)135-102(189)60(11)137-115(202)78(49-92(183)184)151-119(206)82(52-163)138-66(17)169)125(212)161-101(65(16)168)128(215)162-100(64(15)167)126(213)147-70(30-22-26-46-133)109(196)150-79(50-93(185)186)117(204)149-77(47-55(2)3)116(203)142-69(29-21-25-45-132)108(195)144-73(33-39-88(175)176)110(197)141-67(27-19-23-43-130)106(193)140-68(28-20-24-44-131)107(194)145-75(35-41-90(179)180)113(200)157-97(58(8)9)124(211)158-96(57(6)7)122(209)148-74(34-40-89(177)178)111(198)143-71(31-37-86(171)172)105(192)136-61(12)103(190)139-72(32-38-87(173)174)112(199)153-81(129(216)217)48-85(134)170/h55-65,67-84,95-101,163-168H,18-54,130-133H2,1-17H3,(H2,134,170)(H,135,189)(H,136,192)(H,137,202)(H,138,169)(H,139,190)(H,140,193)(H,141,197)(H,142,203)(H,143,198)(H,144,195)(H,145,194)(H,146,207)(H,147,213)(H,148,209)(H,149,204)(H,150,196)(H,151,206)(H,152,210)(H,153,199)(H,154,208)(H,155,214)(H,156,191)(H,157,200)(H,158,211)(H,159,201)(H,160,205)(H,161,212)(H,162,215)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,216,217)/t59-,60-,61-,62-,63+,64+,65+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,95-,96-,97-,98-,99-,100-,101-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVYCXVTEHPMHE-ZSUJOUNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C129H215N33O55 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211374 | |

| Record name | Thymalfasin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3108.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62304-98-7, 69521-94-4 | |

| Record name | Thymalfasin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062304987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymosin alpha(1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069521944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymalfasin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04900 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymalfasin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thymalfasin's Mechanism of Action on T-lymphocytes: A Technical Guide

Introduction

Thymalfasin, a synthetic 28-amino acid peptide identical to the endogenous thymosin alpha 1 (Tα1), is a potent immunomodulator that enhances and restores cell-mediated immunity.[1][2] Originally isolated from bovine thymus tissue, this compound's primary therapeutic action centers on augmenting T-cell function, making it a subject of extensive research for treating conditions characterized by compromised T-cell responses, such as chronic viral infections, cancers, and immunodeficiency states.[1][3][4] This guide provides an in-depth examination of the molecular and cellular mechanisms through which this compound exerts its effects on T-lymphocytes, intended for researchers, scientists, and professionals in drug development.

Core Mechanism: A Dual-Pronged Approach to T-Cell Modulation

This compound's action is not fully understood but is recognized to be multifaceted, involving both direct effects on T-cell precursors and indirect actions mediated by antigen-presenting cells (APCs), particularly dendritic cells (DCs). This dual mechanism leads to a robust enhancement of the T-helper 1 (Th1) polarized immune response.

Indirect Action via Antigen-Presenting Cells (APCs)

A primary mechanism of this compound involves the activation of APCs. It acts as an agonist for Toll-like receptors (TLRs), specifically TLR2 and TLR9, on the surface of dendritic cells. This interaction initiates a critical signaling cascade that is essential for T-cell priming.

-

TLR Activation: Binding to TLRs on DCs triggers intracellular signaling pathways.

-

Signaling Cascade: This activation engages downstream adaptor molecules like MyD88, leading to the activation of IRAK4 and TRAF6.

-

Transcription Factor Activation: The cascade culminates in the activation of key transcription factors, including NF-κB and AP-1 (via the p38 and JNK MAPK pathways).

-

APC Maturation and Cytokine Production: Activated transcription factors drive the maturation of DCs, enhancing their ability to present antigens. This process includes the upregulation of co-stimulatory molecules (CD40, CD80, CD86) and the secretion of pro-inflammatory and Th1-polarizing cytokines, most notably Interleukin-12 (IL-12).

-

T-Cell Priming: Mature, cytokine-secreting DCs migrate to lymph nodes where they efficiently prime naïve CD4+ helper T-cells and CD8+ cytotoxic T-cells, effectively initiating the adaptive immune response.

Direct Action on T-Cells

This compound also exerts direct effects on T-lymphocytes, promoting their maturation, proliferation, and function.

-

T-Cell Maturation: It stimulates the differentiation of pluripotent stem cells into thymocytes and promotes the maturation of these thymocytes into activated CD4+ (helper) and CD8+ (cytotoxic) T-cells.

-

Cytokine and Receptor Expression: Following activation by antigens, this compound increases the production of key Th1 cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). It also upregulates the expression of the IL-2 receptor, enhancing the cell's responsiveness to growth signals.

-

Enhanced Cytotoxicity: By boosting the numbers and function of CD8+ T-cells and Natural Killer (NK) cells, this compound enhances the body's ability to eliminate virally infected or malignant cells.

Quantitative Effects on T-Cell Populations and Function

Clinical and preclinical studies have quantified the effects of this compound on various T-cell parameters.

Table 1: Effect of this compound on T-Cell Proliferation and Gene Expression

| Parameter | Cell Type | Treatment | Result | Citation |

|---|---|---|---|---|

| Proliferation | Activated CD4+ T-Cells | 3 µM Tα1 for 48 hours | 140% proliferation rate (p<0.05) | |

| Proliferation | Activated NK Cells | 3 µM Tα1 for 48 hours | 179% proliferation rate (p<0.05) | |

| Gene Upregulation | Resting CD8+ T-Cells | Tα1 | Mean of 61.9% of differentially expressed genes were upregulated |

| Gene Upregulation | Activated CD8+ T-Cells | Tα1 | Mean of 55.6% of differentially expressed genes were upregulated | |

Table 2: Clinical Effects of this compound on Lymphocyte Counts in COVID-19 Patients

| Parameter | Patient Group | Treatment | Result | Citation |

|---|---|---|---|---|

| Reversal of Severe Lymphocytopenia (<1.0 × 10⁹/L) | COVID-19 Patients | Tα1 vs. Standard of Care | 1.57 times the rate of reversal within 3 days (IRR) | |

| Reversal of Lymphocytopenia (<1.5 × 10⁹/L) | COVID-19 Patients | Tα1 vs. Standard of Care | 2.38 times the rate of reversal within 3 days (IRR) |

| Peak Mean TLC Increase | Patients on High Flow Oxygen | Tα1 | 0.45 × 10⁹/L increase from baseline by day 7 | |

Table 3: Effect of this compound on Cytokine Production in Chronic Hepatitis B Patients

| Parameter | Treatment Group | Duration | Result | Citation |

|---|---|---|---|---|

| IFN-γ-producing cells | 1.6 mg or 3.2 mg Tα1 | 52 weeks | Significant increase from baseline; levels reached higher than normal controls | |

| IL-2-producing cells | 1.6 mg or 3.2 mg Tα1 | 52 weeks | Significant increase from baseline; restored to normal levels |

| IL-4-producing cells | 1.6 mg or 3.2 mg Tα1 | 52 weeks | Significant increase from baseline; levels reached higher than normal controls | |

Key Experimental Protocols

The immunomodulatory effects of this compound are typically assessed using a variety of standard immunology assays.

T-Cell Proliferation Assay

This assay measures the ability of this compound to induce or enhance T-cell division, often in response to a mitogen.

Methodology:

-

Isolation of PBMCs: Peripheral blood mononuclear cells (PBMCs), which contain lymphocytes, are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI 1640) in a 96-well plate.

-

Stimulation: Cells are treated with a mitogen (e.g., Phytohaemagglutinin (PHA) or Concanavalin A) to induce a baseline proliferative response. Experimental wells are co-treated with varying concentrations of this compound.

-

Incubation: The plate is incubated for a period (e.g., 48-72 hours) to allow for cell division.

-

Quantification: A reagent such as WST-1 or [³H]-thymidine is added. The amount of colorimetric change or radioactive incorporation is measured, which is directly proportional to the number of dividing cells.

Flow Cytometry for T-Cell Subset Analysis

Flow cytometry is used to identify and quantify different T-cell populations (e.g., CD4+, CD8+) based on the expression of specific cell surface markers.

Methodology:

-

Sample Preparation: PBMCs are isolated from a blood sample.

-

Antibody Staining: Cells are incubated with a cocktail of fluorescently-labeled monoclonal antibodies that bind to specific cell surface proteins (e.g., anti-CD3 for all T-cells, anti-CD4 for helper T-cells, anti-CD8 for cytotoxic T-cells).

-

Data Acquisition: The stained cells are passed single-file through a laser beam in a flow cytometer. The instrument detects the light scattered by each cell and the fluorescence emitted from the bound antibodies.

-

Data Analysis: Software is used to gate on specific cell populations (e.g., gating on CD3+ cells, then further analyzing this population for CD4 and CD8 expression) to determine the percentage and absolute count of each subset.

Intracellular Cytokine Staining (ICS)

This technique measures the production of specific cytokines (e.g., IFN-γ) inside individual T-cells.

Methodology:

-

Cell Stimulation: PBMCs are stimulated in vitro (e.g., with a mitogen or specific antigen) for several hours to induce cytokine production.

-

Protein Transport Inhibition: A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added for the final hours of stimulation. This blocks the secretion of cytokines, causing them to accumulate inside the cell.

-

Surface Staining: Cells are stained with antibodies against surface markers (e.g., CD4, CD8) to identify T-cell subsets.

-

Fixation and Permeabilization: Cells are treated with reagents that fix them and create pores in the cell membrane.

-

Intracellular Staining: A fluorescently-labeled antibody specific to the cytokine of interest (e.g., anti-IFN-γ) is added, which can now pass through the permeabilized membrane and bind to the trapped cytokine.

-

Flow Cytometry Analysis: The cells are analyzed on a flow cytometer to quantify the percentage of CD4+ or CD8+ T-cells that are producing the specific cytokine.

Conclusion

This compound is a multifaceted immunomodulatory agent that enhances T-cell mediated immunity through a coordinated set of mechanisms. Its ability to activate antigen-presenting cells via TLR signaling creates a favorable environment for a robust Th1 response. Concurrently, its direct actions promote the maturation, proliferation, and functional capacity of both CD4+ and CD8+ T-cells, leading to increased cytokine production and cytotoxic potential. The quantitative data from numerous studies confirm its efficacy in restoring lymphocyte counts and enhancing cellular functions. These well-defined mechanisms provide a strong rationale for the continued investigation and clinical application of this compound in oncology, infectious diseases, and other conditions requiring immune reconstitution.

References

Thymalfasin and its Interaction with Toll-like Receptors (TLRs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymalfasin, a synthetic 28-amino acid peptide identical to human thymosin alpha 1, is a well-established immunomodulator with a primary function of enhancing cell-mediated immunity. Its therapeutic effects are largely attributed to its interaction with Toll-like receptors (TLRs), key sentinels of the innate immune system. This technical guide provides an in-depth overview of the molecular interactions between this compound and TLRs, focusing on TLR2 and TLR9. It summarizes the current understanding of the downstream signaling pathways, presents available quantitative data, and details relevant experimental methodologies to facilitate further research in this area.

Introduction

This compound (thymosin alpha 1) is a potent biological response modifier that has been approved in numerous countries for the treatment of chronic viral infections, such as hepatitis B and C, and as an adjuvant in immunotherapy for various cancers.[1][2] Its mechanism of action is centered on the augmentation of T-cell function and the overall potentiation of the immune response.[3][4] A critical aspect of this compound's immunomodulatory activity is its ability to act as an agonist for specific Toll-like receptors (TLRs).[5]

TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). This recognition triggers downstream signaling cascades that lead to the activation of transcription factors, such as NF-κB and interferon regulatory factors (IRFs), culminating in the production of pro-inflammatory cytokines, chemokines, and type I interferons.

This compound has been shown to primarily interact with TLR2 and TLR9, leading to the activation of distinct downstream signaling pathways in different immune cell populations. This guide will delve into the specifics of these interactions, providing a technical resource for researchers in immunology and drug development.

This compound's Interaction with TLR2

This compound acts as an agonist for TLR2, which is typically involved in recognizing microbial lipoproteins. This interaction primarily occurs on myeloid dendritic cells and leads to the activation of a MyD88-dependent signaling pathway, culminating in the production of pro-inflammatory cytokines.

Quantitative Data: Binding Affinity and Dose-Response

Quantitative data on the direct binding of this compound to TLRs is limited. However, one study using surface plasmon resonance (SPR) has reported the binding affinity of this compound to TLR2.

| Parameter | Value | Method | Cell Type/System | Reference |

| Binding Affinity (KD) | 35.4 µmol/L | Surface Plasmon Resonance (SPR) | Recombinant TLR2 |

Note: Further quantitative dose-response data from functional assays are needed to fully characterize the potency of this compound on TLR2 activation.

TLR2 Signaling Pathway

The binding of this compound to TLR2 initiates a signaling cascade that involves the recruitment of adaptor proteins and the activation of downstream kinases, ultimately leading to the activation of NF-κB and MAPKs (JNK and p38).

This compound's Interaction with TLR9

This compound also functions as an agonist for TLR9, which is an intracellular receptor that recognizes unmethylated CpG DNA motifs, commonly found in bacteria and viruses. This interaction is particularly important in plasmacytoid dendritic cells (pDCs) and leads to the production of type I interferons (IFN-α/β).

Quantitative Data: Binding Affinity and Dose-Response

To date, specific binding affinity data (e.g., KD values) for the interaction between this compound and TLR9 have not been reported in the literature. The following table summarizes dosages used in key in vivo and in vitro studies that have demonstrated the effects of this compound on TLR9-mediated responses.

| Study Type | Dosage/Concentration | Cell Type/Model | Observed Effect | Reference |

| In Vivo (Murine) | 200 µg/kg/day | Murine Cytomegalovirus (MCMV) infection model | Protection from MCMV infection through activation of pDCs via TLR9/MyD88 pathway. | |

| In Vitro | 100 ng/mL | Murine bone marrow-derived macrophages | Induction of IL-6, IL-10, and IL-12. |

Note: Comprehensive dose-response studies are required to determine the EC50 of this compound for TLR9 activation.

TLR9 Signaling Pathway in Plasmacytoid Dendritic Cells (pDCs)

In pDCs, this compound-mediated activation of TLR9 triggers a MyD88-dependent signaling pathway that is distinct from the TLR2 pathway in its downstream effectors. This pathway culminates in the activation of IRF7, a master regulator of type I interferon production.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the interaction of this compound with TLRs. These are intended as a guide and may require optimization based on specific experimental conditions and reagents.

Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of murine BMDCs, which can be used to study the effects of this compound on both myeloid and plasmacytoid DC populations.

References

- 1. corepeptides.com [corepeptides.com]

- 2. Thymosin alpha1 activates the TLR9/MyD88/IRF7-dependent murine cytomegalovirus sensing for induction of anti-viral responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: an immune system enhancer for the treatment of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thymosin alpha1: an endogenous regulator of inflammation, immunity, and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of an Immunomodulator: A Technical Guide to the History and Discovery of Thymalfasin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history, discovery, and foundational research of Thymalfasin (Thymosin Alpha 1). It details the journey from a crude biological extract to a precisely synthesized immunomodulatory peptide, outlining its mechanism of action, key experimental validations, and the quantitative data that underpin its therapeutic rationale.

From Gland to Synthesis: The Genesis of this compound

The story of this compound begins with early immunological research focused on the thymus gland's role in immune function.[1] Initially, a crude extract from bovine thymus tissue, known as "thymosin fraction 5," was identified as containing a mixture of immunologically active peptides.[1] Within this heterogeneous mixture, Thymosin Alpha 1 (Tα1) was isolated and characterized as a distinct, 28-amino acid polypeptide.[1][2]

This pivotal step allowed for the precise chemical synthesis of the peptide, leading to the development of this compound, a synthetic version identical to the native human Tα1.[1] This transition from a biological extract to a pure, synthetic compound was critical for its development as a consistent and well-characterized therapeutic agent. Today, the solid-phase synthesis method is the only one accepted for producing clinical-grade this compound.

This compound is classified as a biologic drug, specifically an immunomodulatory agent. Its primary therapeutic function is the restoration and enhancement of cell-mediated immunity, particularly in conditions characterized by a compromised or dysfunctional T-cell response. This includes chronic viral infections, certain cancers, and as an adjuvant to enhance vaccine responses in immunocompromised populations. It is approved for clinical use in over 35 countries for treating chronic hepatitis B and C. Despite its extensive use and robust safety profile, it remains unapproved by the FDA and EMA, though it has received orphan drug designation for hepatocellular carcinoma.

Physicochemical Properties and Formulation

This compound is a 28-amino acid acetylated polypeptide. Its defined structure, a distorted helical configuration with an alpha-helix from residues 14-26 and two double turns in the N-terminal region, has been elucidated. The synthetic form used in clinical settings, known by the trade name Zadaxin, is formulated for subcutaneous injection.

Mechanism of Action: Modulating the Immune Response

The mechanism of action of this compound, while not entirely understood, is centered on its ability to augment T-cell function. It acts as a biological response modifier, influencing the immune system through several key pathways.

At a molecular level, this compound interacts with Toll-like receptors (TLRs), particularly TLR2 and TLR9, on antigen-presenting cells (APCs) like dendritic cells. This interaction initiates a signaling cascade involving the activation of NF-kB and JNK/P38/AP1 pathways. This cascade drives a T-helper 1 (Th1) polarized immune response, characterized by the production of key cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2).

The downstream effects of this signaling include:

-

Promotion of T-cell Differentiation and Maturation: this compound has been shown in various in vitro assays to promote the maturation of T-cells, leading to increases in CD4+, CD8+, and CD3+ cell populations.

-

Enhanced Cytokine Production: It stimulates the production of Th1 cytokines, including IFN-γ, IL-2, and IL-3, and increases the expression of the IL-2 receptor.

-

Increased NK Cell Activity: The peptide enhances the cytotoxic activity of natural killer (NK) cells, which are crucial for targeting virally infected and malignant cells.

-

Upregulation of MHC Class I Expression: By enhancing the expression of Major Histocompatibility Complex (MHC) class I molecules, this compound improves the presentation of antigens to T-cells.

The diagram below illustrates the proposed signaling pathway for this compound.

Quantitative Data from Preclinical and Clinical Investigations

This compound has been investigated in numerous clinical trials across a range of conditions. The following table summarizes key findings and applications as reported in the literature.

| Category | Finding / Application | Conditions Studied | Key Observations / Endpoints | Citations |

| Antiviral Therapy | Approved Treatment | Chronic Hepatitis B (HBV) & Hepatitis C (HCV) | Used as monotherapy or in combination with interferons to repress viral replication and improve sustained virologic response. | |

| Oncology | Adjuvant Therapy | Hepatocellular Carcinoma, Lung Cancer, Colorectal Cancer, Melanoma | Used as an adjuvant to chemotherapy or radiotherapy to counteract immunosuppression, improve immune parameters, and prolong survival. | |

| Immunomodulation | Immune Response Enhancement | Immunocompromised Patients (e.g., chemotherapy-induced, HIV, elderly) | Enhances efficacy of influenza and hepatitis B vaccines; restores T-lymphocyte numbers and function. | |

| Infectious Disease | Investigational Use | Sepsis, COVID-19 | Investigated to reduce mortality and restore immune function in severe infections. | |

| Dosing Regimens | Typical Administration | Various Clinical Trials | Commonly administered via subcutaneous injection at 1.6 mg, with frequency ranging from daily to twice weekly. | |

| Safety Profile | General Tolerability | Data from over 11,000 patients | Generally well-tolerated with mild side effects such as injection site reactions or flu-like symptoms. |

Core Experimental Protocols

The characterization of this compound's bioactivity relies on a variety of immunological assays. Below is a generalized methodology for a key experiment used to assess its effect on T-cell proliferation.

In Vitro T-Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of T-lymphocytes in response to a mitogenic or antigenic stimulus.

Methodology:

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the isolated PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Experimental Setup:

-

Plate the cells in a 96-well plate.

-

Add a T-cell mitogen (e.g., Phytohemagglutinin, PHA) or a specific antigen to stimulate proliferation.

-

Treat the cells with varying concentrations of this compound. Include a vehicle control (no this compound) and a positive control (mitogen only).

-

-

Incubation: Incubate the plates for 72-96 hours in a humidified incubator at 37°C with 5% CO₂.

-

Proliferation Measurement:

-

Add a proliferation marker, such as BrdU or ³H-thymidine, to the wells for the final 18-24 hours of incubation.

-

Harvest the cells and measure the incorporation of the marker using an ELISA reader (for BrdU) or a scintillation counter (for ³H-thymidine).

-

-

Data Analysis: Calculate the proliferation index for each condition relative to the unstimulated control. Compare the proliferation in this compound-treated groups to the mitogen-only group to determine its enhancing effect.

The workflow for this type of experiment is visualized in the diagram below.

Conclusion and Future Directions

From its origins as a component of a crude thymic extract, this compound has emerged as a well-defined, synthetic immunomodulatory peptide. Its discovery and development exemplify a journey from broad biological observation to targeted molecular application. The core of its activity lies in its ability to enhance T-cell mediated immunity by activating APCs and promoting a Th1 cytokine profile. While its clinical use is established in many countries for viral hepatitis and as a chemotherapy adjuvant, its therapeutic identity continues to evolve. Ongoing research is expanding its potential applications into complex immunological challenges, including immuno-oncology, sepsis, and the management of immunosenescence, promising a new chapter in the story of this versatile peptide.

References

Thymalfasin's In Vitro Influence on Cytokine Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymalfasin, a synthetic equivalent of the naturally occurring 28-amino acid peptide Thymosin Alpha 1 (Tα1), is a well-documented immunomodulator.[1][2] Its therapeutic potential in a variety of clinical settings, including viral infections, immunodeficiencies, and as an adjuvant in cancer therapy and vaccines, is primarily attributed to its ability to restore and enhance cell-mediated immunity.[1][2] A critical aspect of its mechanism of action is the modulation of cytokine production, which orchestrates the nature and intensity of the immune response. This technical guide provides an in-depth overview of the in vitro effects of this compound on cytokine profiles, presenting quantitative data, detailed experimental methodologies, and a visualization of the implicated signaling pathways.

Mechanism of Action: A Synopsis

This compound exerts its immunomodulatory effects by interacting with various components of the immune system. At a molecular level, it has been shown to engage with Toll-like receptors (TLRs), particularly TLR2 and TLR9, on antigen-presenting cells (APCs) like dendritic cells (DCs).[2] This interaction initiates a signaling cascade that often leads to a T-helper 1 (Th1) polarized immune response, characterized by the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ). The downstream signaling pathways implicated in this compound's action include the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). By promoting the maturation and activation of T-cells and enhancing the antigen presentation machinery, this compound effectively bolsters the body's capacity to combat pathogens and malignant cells.

Quantitative Analysis of Cytokine Modulation

The in vitro effects of this compound on cytokine production have been quantified in numerous studies. The following tables summarize the key findings, presenting data from experiments using various immune cell populations and experimental conditions.

Table 1: Effect of this compound on Cytokine Production by Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | Cell Source | This compound Concentration | Incubation Time | Observed Effect | Reference |

| IL-1β | PBMCs (Gastric Cancer Patients) | 1 µg/mL | 72 hours | 178% increase in secretion compared to untreated cells. | |

| TNF-α | PBMCs (Gastric Cancer Patients) | 1 µg/mL | 72 hours | Over 500% increase in secretion compared to other treatment conditions. | |

| TNF-α | PBMCs (Healthy Donors) | 1, 10, 50 µg/mL | 72 hours | Decreased TNF-α levels under various treatment conditions. | |

| TNF-α | PBMCs (SARS-CoV-2 stimulated) | 100 ng/mL | 24 hours | Reduced release of pro-inflammatory mediators. | |

| IL-6 | PBMCs (Healthy Donors & Gastric Cancer Patients) | 10 µg/mL | 72 hours | Over 140% increase in secretion. | |

| IL-6 | PBMCs (SARS-CoV-2 stimulated) | 100 ng/mL | 24 hours | Reduced release of pro-inflammatory mediators. | |

| IL-8 | PBMCs (SARS-CoV-2 stimulated) | 100 ng/mL | 24 hours | Reduced release of pro-inflammatory mediators. | |

| IL-10 | PBMCs (Healthy Donors & Gastric Cancer Patients) | 1, 10, 50 µg/mL | 72 hours | No significant changes in secretion. | |

| IL-10 | PBMCs (SARS-CoV-2 stimulated) | 100 ng/mL | 24 hours | Promoted production of this anti-inflammatory cytokine. | |

| IL-17A | PBMCs (Healthy Donors) | 10 µg/mL | 72 hours | 42% decrease in secretion. | |

| IL-17A | PBMCs (Gastric Cancer Patients) | 1, 10, 50 µg/mL | 72 hours | No significant changes detected in secretion. | |

| IFN-γ | PBMCs (Healthy Donors & Gastric Cancer Patients) | 1, 10, 50 µg/mL | 72 hours | No significant changes in production. | |

| IL-2 | PBMCs (Chronic Hepatitis C Patients) | Not specified | Not specified | Significant increase in production. | |

| IL-4 | PBMCs (Chronic Hepatitis C Patients) | Not specified | Not specified | Decrease in production. | |

| IL-10 | PBMCs (Chronic Hepatitis C Patients) | Not specified | Not specified | Decrease in production. | |

| IL-2 | PBMCs (eAg-negative Chronic Hepatitis B Patients) | Not specified | Not specified | In combination with IFN-α, significantly increased IL-2 production. | |

| IL-10 | PBMCs (eAg-negative Chronic Hepatitis B Patients) | Not specified | Not specified | Reversed IFN-α-induced IL-10 production. |

Table 2: Effect of this compound-Treated Dendritic Cells (DCs) on T-Cell Cytokine Production

| Cytokine | Cell Type | This compound Treatment | Observed Effect | Reference |

| IFN-γ | Allogeneic CD3+ T-cells | Co-culture with Tα1-treated mDCs | Increased production. | |

| TNF-α | Allogeneic CD3+ T-cells | Co-culture with Tα1-treated mDCs | Almost doubled production compared to untreated mDCs. | |

| IL-5 | Allogeneic CD3+ T-cells | Co-culture with Tα1-treated mDCs | Almost doubled production compared to untreated mDCs. | |

| IL-10 | Allogeneic CD3+ T-cells | Co-culture with Tα1-treated mDCs | At least a 30% increase in production. | |

| IL-13 | Allogeneic CD3+ T-cells | Co-culture with Tα1-treated mDCs | Almost doubled production compared to untreated mDCs. |

Experimental Protocols

In Vitro Treatment of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is a representative summary based on methodologies described in the cited literature.

-

Cell Isolation: PBMCs are isolated from whole blood of either healthy donors or specific patient populations using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Isolated PBMCs are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.

-

This compound Treatment: this compound is added to the cell cultures at final concentrations typically ranging from 1 µg/mL to 50 µg/mL. A vehicle control (e.g., PBS) is run in parallel.

-

Incubation: The cells are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cytokine Measurement: After incubation, the cell culture supernatants are collected. The concentrations of various cytokines (e.g., IL-1β, TNF-α, IL-6, IL-10, IFN-γ, IL-17A) are quantified using a multiplex immunoassay, such as the Bio-Plex cytokine assay.

Generation and Use of this compound-Treated Monocyte-Derived Dendritic Cells (mDCs)

This protocol is a composite based on established methods for DC generation and treatment.

-

Monocyte Isolation: CD14+ monocytes are isolated from PBMCs by magnetic-activated cell sorting (MACS).

-

Differentiation into Immature DCs (iDCs): The isolated monocytes are cultured for 5-7 days in a DC growth medium containing Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) to differentiate them into iDCs.

-

This compound Treatment and Maturation: The iDCs are then treated with this compound. Maturation is induced by adding a maturation stimulus, such as TNF-α or a TLR ligand (e.g., LPS), for an additional 24-48 hours.

-

Co-culture with T-cells: The resulting mature DCs (mDCs) are harvested and co-cultured with allogeneic CD3+ T-cells.

-

T-cell Cytokine Production Analysis: After a co-incubation period (typically 3-5 days), the culture supernatants are collected to measure the levels of T-cell-derived cytokines (e.g., IFN-γ, TNF-α, IL-5, IL-10, IL-13) using methods like ELISA or multiplex immunoassays.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in this compound's action and the experimental procedures, the following diagrams have been generated using the DOT language.

Caption: this compound signaling pathway via Toll-like receptors.

References

A Technical Guide to Recombinant Versus Synthetic Thymalfasin for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of recombinant and synthetic thymalfasin (also known as Thymosin Alpha 1), offering a critical resource for researchers, scientists, and professionals in drug development. This document outlines the key characteristics, production methods, and immunological activities of this compound, presenting data-driven insights to inform the selection of the appropriate peptide for research purposes.

Introduction: Understanding this compound

This compound is a 28-amino acid polypeptide that plays a crucial role in the modulation of the immune system.[1][2][3] Originally isolated from bovine thymus tissue, it is now available for research and clinical use as a chemically synthesized or recombinantly produced peptide.[2][4] this compound's primary therapeutic function is the restoration and enhancement of cell-mediated immunity, focusing on the promotion of T-cell differentiation and maturation. It is recognized for its ability to stimulate the production of Th1 cytokines like interferon-gamma (IFN-γ) and interleukin-2 (IL-2), and to activate natural killer (NK) cell-mediated cytotoxicity.

The choice between recombinant and synthetic this compound for research can have significant implications for experimental outcomes, cost, and regulatory considerations. This guide aims to provide a clear, comparative framework to aid in this decision-making process.

Production and Physicochemical Characteristics

The method of production fundamentally influences the purity, impurity profile, and cost of this compound.

-

Synthetic this compound: Produced through solid-phase peptide synthesis (SPPS), a well-established chemical method. This technique allows for precise control over the amino acid sequence and the incorporation of modifications. The crude product, however, requires rigorous purification to remove deletion peptides and other synthesis-related impurities.

-

Recombinant this compound: Produced using genetic engineering techniques, typically involving the expression of the this compound gene in a host organism like Escherichia coli. This method can be more cost-effective for large-scale production but may introduce impurities related to the host organism, such as endotoxins and host cell proteins. Purification and characterization are critical to ensure the final product is free of these contaminants.

Table 1: Comparison of Production Methods and Physicochemical Properties

| Feature | Recombinant this compound | Synthetic this compound |

| Production Method | Genetic engineering (e.g., E. coli expression) | Solid-Phase Peptide Synthesis (SPPS) |

| Typical Purity | >95% (post-purification) | >98% (post-purification) |

| Potential Impurities | Host cell proteins, endotoxins, DNA, misfolded peptides | Deletion sequences, truncated peptides, residual solvents, protecting groups |

| Cost-Effectiveness | Generally more cost-effective for large-scale production | Can be more expensive, especially for high-purity grades |

| Scalability | Highly scalable | Can be challenging and costly to scale up with high purity |

| Sequence Fidelity | Dependent on the fidelity of the expression system | High, with direct control over the amino acid sequence |

Immunomodulatory Activity and Mechanism of Action

Both recombinant and synthetic this compound are expected to exhibit identical biological activity if their primary sequence and post-translational modifications (N-terminal acetylation) are identical. This compound exerts its effects through a multifaceted modulation of the immune system.

Key mechanisms of action include:

-

T-Cell Maturation and Differentiation: Promotes the development of T-cell progenitors into mature CD4+ (helper) and CD8+ (cytotoxic) T-cells.

-

Cytokine Production: Stimulates the production of key cytokines, including IL-2, IL-3, IL-6, IL-10, IL-12 and IFN-γ, driving a Th1-polarized immune response.

-

NK Cell Activation: Enhances the cytotoxic activity of Natural Killer (NK) cells.

-

Antigen Presentation: Increases the expression of Major Histocompatibility Complex (MHC) molecules on antigen-presenting cells (APCs).

-

Toll-Like Receptor (TLR) Signaling: Acts as an agonist for TLRs, particularly TLR2 and TLR9, on APCs, initiating downstream signaling cascades.

Table 2: Comparative Bioactivity Profile

| Biological Activity | Recombinant this compound | Synthetic this compound |

| T-Cell Proliferation | Effective in stimulating T-cell proliferation | Shown to stimulate T-cell proliferation and differentiation |

| Cytokine Induction (IL-2, IFN-γ) | Induces production of Th1-type cytokines | Stimulates production of IL-2 and IFN-γ |

| NK Cell Cytotoxicity | Enhances NK cell activity | Activates NK cell-mediated cytotoxicity |

| In Vivo Efficacy | Demonstrates efficacy in animal models of immunosuppression | Effective in various in vivo models and clinical settings |

Experimental Protocols for Comparative Analysis

For researchers aiming to directly compare recombinant and synthetic this compound, the following experimental protocols provide a framework for analysis.

Objective: To determine the purity and confirm the molecular identity of recombinant and synthetic this compound.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

-

Principle: This technique separates the peptide from impurities based on hydrophobicity.

-

Materials:

-

Recombinant and synthetic this compound samples

-

HPLC system with UV detector

-

C18 column (e.g., Agilent AdvanceBio Peptide Mapping)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

-

Procedure:

-

Dissolve this compound samples in Mobile Phase A to a concentration of 1 mg/mL.

-

Inject 20 µL of each sample onto the C18 column.

-

Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Monitor absorbance at 214 nm or 280 nm.

-

Calculate purity by integrating the peak area of this compound relative to the total peak area.

-

B. Mass Spectrometry (MS) for Molecular Weight Verification

-

Principle: This technique determines the precise molecular weight of the peptide, confirming its identity.

-

Materials:

-

Recombinant and synthetic this compound samples

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

-

Appropriate matrix (for MALDI-TOF) or solvent system (for ESI-MS)

-

-

Procedure:

-

Prepare samples according to the instrument manufacturer's instructions.

-

Acquire the mass spectrum of each sample.

-

Compare the observed molecular weight to the theoretical molecular weight of this compound (3107.3 g/mol ).

-

Objective: To compare the biological activity of recombinant and synthetic this compound by measuring their ability to induce T-cell proliferation.

-

Principle: this compound stimulates the proliferation of T-lymphocytes, which can be quantified using a colorimetric assay such as the MTT assay.

-

Materials:

-

Recombinant and synthetic this compound

-

Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Phytohemagglutinin (PHA) or Concanavalin A (ConA) as a mitogen

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

-

Procedure:

-

Seed PBMCs or T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Add varying concentrations of recombinant or synthetic this compound (e.g., 0.1, 1, 10, 100 ng/mL) to the wells. Include a positive control (mitogen alone) and a negative control (medium alone).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Plot the absorbance against the concentration of this compound to determine the dose-response curve for each sample.

-

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental workflows can aid in understanding the complex processes involved in this compound research.

Caption: this compound signaling cascade via Toll-like receptors (TLRs).

Caption: Workflow for comparing recombinant and synthetic this compound.

Conclusion and Recommendations

The choice between recombinant and synthetic this compound for research depends on the specific requirements of the study.

-

For applications requiring the highest purity and a well-defined product , such as in vitro assays where trace contaminants could interfere with results, synthetic this compound is often the preferred choice.

-

For large-scale studies or in vivo animal experiments where cost is a significant factor , recombinant this compound may be a more practical option, provided that rigorous purification and quality control measures are in place to ensure the absence of immunogenic contaminants.

Ultimately, researchers should carefully consider the trade-offs between purity, cost, and the potential for batch-to-batch variability when selecting a source of this compound. It is recommended to perform in-house validation of any new batch of this compound, regardless of the production method, to ensure its suitability for the intended research application. This guide provides the foundational knowledge and experimental framework to support such evaluations.

References

An In-depth Examination of the Mechanisms and Effects of a Potent Immune Modulator

Thymalfasin, a synthetic 28-amino acid peptide identical to the naturally occurring thymosin alpha 1, has garnered significant attention for its multifaceted immunomodulatory properties. This technical guide synthesizes findings from primary research to provide a detailed overview of this compound's effects on the immune system, its underlying signaling pathways, and the experimental methodologies used to elucidate these actions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's immunomodulatory core.

Quantitative Effects on Immune Cell Populations

This compound has been shown to modulate various immune cell populations, playing a crucial role in restoring immune homeostasis. The following tables summarize the quantitative effects of this compound on key immune cell subsets as reported in primary research literature.

Table 1: Effect of this compound on Myeloid-Derived Suppressor Cells (MDSCs) in Non-Small Cell Lung Cancer (NSCLC) Patients [1][2]

| Cell Population | Condition | Percentage of Cells (Mean ± SD) | P-value |

| MDSCs in Peripheral Blood | Before Treatment | 1.70 ± 0.52% | < 0.05 |

| After Treatment | 0.59 ± 0.18% | ||

| HLA-DR-CD14-CD33+ MDSCs in Tumor Tissue | Before Treatment | 1.65 ± 0.43% | < 0.05 |

| After Treatment | 1.15 ± 0.50% |

Table 2: Effect of this compound on Regulatory T cells (Tregs) in Gastric Carcinoma Patients (in vitro) [3][4]

| Cell Population | Treatment | Percentage of Cells (Mean ± SD) | P-value |

| CD4+CD25+Foxp3+ Tregs in PBMCs | PBS (Control) | 1.68 ± 0.697% | < 0.05 |

| This compound (50 µg/mL) | 2.19 ± 0.795% | ||

| CD4+CD25+Foxp3+ Tregs in PBMCs (Healthy Donors) | PBS (Control) | 1.45 ± 0.638% | < 0.05 |

| This compound (50 µg/mL) | 2.22 ± 0.401% |

Modulation of Cytokine Production

A key aspect of this compound's immunomodulatory activity is its ability to influence the production of cytokines, thereby steering the immune response towards a Th1 phenotype, which is crucial for anti-viral and anti-tumor immunity.[1]

Table 3: In Vitro Effect of this compound on Th1/Th2 Cytokine Production by Peripheral Blood Mononuclear Cells (PBMCs) from patients with chronic hepatitis C

| Cytokine | Treatment | Effect |

| IL-2 | This compound (TA1) | Significant increase in production |

| IFN-γ | This compound (TA1) + Interferon-alpha | Additive or synergistic increase in production |

| IL-4 | This compound (TA1) | Decrease in production |

| IL-10 | This compound (TA1) | Decrease in production |

Signaling Pathways of this compound

This compound exerts its effects by interacting with specific receptors on immune cells, primarily Toll-like receptors (TLRs), to initiate a cascade of intracellular signaling events. The primary pathway involves the activation of TLR9, leading to the recruitment of the adaptor protein MyD88 and subsequent activation of the transcription factor NF-κB and MAPK pathways. This signaling cascade is central to the observed increases in cytokine production and immune cell maturation.

Caption: this compound-induced TLR9 signaling pathway in a dendritic cell.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed in primary research to characterize the immunomodulatory effects of this compound.

PBMC Isolation and Culture

-

Objective: To obtain a population of peripheral blood mononuclear cells (PBMCs) for in vitro stimulation assays.

-

Protocol:

-

Whole blood is collected from healthy donors or patients in tubes containing an anticoagulant (e.g., heparin or EDTA).

-

The blood is diluted with an equal volume of phosphate-buffered saline (PBS).

-

The diluted blood is carefully layered over a Ficoll-Paque density gradient medium.

-

The sample is centrifuged at room temperature to separate the blood components. The PBMC layer, which appears as a white buffy coat, is carefully collected.

-

The collected PBMCs are washed multiple times with PBS to remove any remaining Ficoll and platelets.

-

The final cell pellet is resuspended in a complete culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine.

-

Cells are counted and viability is assessed using a hemocytometer and trypan blue exclusion. The cell concentration is adjusted for subsequent experiments.

-

T-Cell Proliferation Assay

-

Objective: To quantify the effect of this compound on the proliferation of T-lymphocytes.

-

Protocol:

-

PBMCs are seeded in 96-well flat-bottom plates at a concentration of 1-2 x 10^5 cells/well.

-

Cells are treated with various concentrations of this compound or a vehicle control.

-

A mitogen, such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies, is added to stimulate T-cell proliferation.

-

The plates are incubated for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

For the final 18 hours of incubation, [3H]-thymidine is added to each well. Proliferating cells incorporate the radiolabel into their DNA.

-

Cells are harvested onto filter mats, and the amount of incorporated [3H]-thymidine is measured using a scintillation counter. The results are expressed as counts per minute (CPM).

-

Alternatively, proliferation can be assessed using non-radioactive methods such as CFSE or BrdU incorporation, followed by flow cytometric analysis.

-

Caption: Experimental workflow for a T-cell proliferation assay.

Cytokine Production Analysis (ELISA)

-

Objective: To measure the concentration of specific cytokines produced by immune cells in response to this compound.

-

Protocol:

-

PBMCs are cultured in 24-well plates at a density of 1-2 x 10^6 cells/mL.

-

Cells are stimulated with this compound at various concentrations, with or without a co-stimulant (e.g., LPS or PHA).

-

The plates are incubated for 24-48 hours.

-

After incubation, the cell culture supernatants are collected by centrifugation.

-

The concentration of cytokines (e.g., IFN-γ, IL-2, IL-10) in the supernatants is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

The results are read using a microplate reader and the cytokine concentrations are calculated based on a standard curve.

-

Dendritic Cell Maturation Assay (Flow Cytometry)

-

Objective: To assess the effect of this compound on the maturation of dendritic cells (DCs).

-

Protocol:

-

Monocytes are isolated from PBMCs by plastic adherence or using CD14 magnetic beads.

-

Monocytes are cultured for 5-7 days in the presence of GM-CSF and IL-4 to differentiate them into immature DCs (iDCs).

-

iDCs are then treated with this compound, LPS (positive control), or medium (negative control) for 24-48 hours to induce maturation.

-

The cells are harvested and stained with fluorescently labeled antibodies against DC maturation markers, such as CD80, CD86, HLA-DR, and CD83.

-

The expression levels of these markers are analyzed by flow cytometry. An increase in the expression of these markers indicates DC maturation.

-

References

- 1. This compound for the treatment of chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Th1/Th2 balance: the hypothesis, its limitations, and implications for health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of thymosin alpha-1 on subpopulations of Th1, Th2, Th17, and regulatory T cells (Tregs) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

A Preclinical Review of Thymalfasin's Therapeutic Potential: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymalfasin, a synthetic 28-amino acid peptide identical to the naturally occurring thymosin alpha 1, has emerged as a potent immunomodulatory agent with significant therapeutic potential across a spectrum of diseases.[1] This technical guide provides a comprehensive review of the preclinical data supporting this compound's efficacy, focusing on its mechanism of action, and its effects in various disease models. The information is curated to provide researchers, scientists, and drug development professionals with a detailed understanding of its preclinical profile, including quantitative data, experimental methodologies, and key signaling pathways.

Mechanism of Action

This compound's therapeutic effects are primarily attributed to its ability to modulate the immune system, particularly by enhancing T-cell function.[1] Preclinical studies have elucidated a multi-faceted mechanism of action that involves the potentiation of both innate and adaptive immune responses.

At the cellular level, this compound promotes the maturation and differentiation of T-cells, leading to an increase in CD4+, CD8+, and CD3+ cell populations.[2] It also stimulates the production of key cytokines, including interleukin-2 (IL-2), interferon-gamma (IFN-γ), and interleukin-12 (IL-12), which are crucial for a Th1-biased immune response, essential for antiviral and antitumor immunity.[3][4]

Furthermore, this compound has been shown to enhance the activity of Natural Killer (NK) cells and to promote the maturation of dendritic cells (DCs), the most potent antigen-presenting cells. This is achieved, in part, through the upregulation of maturation markers such as CD40, CD80, and MHC class I and II molecules on the surface of DCs.

The underlying molecular mechanisms involve the activation of key signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which play pivotal roles in inflammation and immunity.

Preclinical Efficacy in Disease Models

This compound has demonstrated significant therapeutic potential in a variety of preclinical models, ranging from oncology to infectious diseases.

Cancer Models

In oncology, this compound has shown promise in murine models of melanoma and lung cancer. In a B16 melanoma lung metastasis model, treatment with this compound resulted in a significant decrease in tumor growth. Similarly, in a Lewis Lung Carcinoma (LLC) model, a modified version of this compound demonstrated notable tumor volume inhibition.

| Cancer Model | Treatment | Endpoint | Result | Reference |

| B16 Melanoma (subcutaneous) | This compound | Tumor Volume | 40.5 ± 9.7% inhibition | |

| B16 Melanoma (subcutaneous) | Tα1-RGDR (modified) | Tumor Volume | 51.83 ± 5.8% inhibition | |

| H460 Lung Cancer (xenograft) | This compound | Tumor Weight | 31.5% inhibition | |

| H460 Lung Cancer (xenograft) | Tα1-RGDR (modified) | Tumor Weight | 46.62% inhibition |

Infectious Disease Models

This compound has also been evaluated in preclinical models of infectious diseases, where it has shown efficacy in controlling viral replication and improving survival. In the woodchuck model of chronic hepatitis B, this compound has been investigated for its ability to reduce viral load. In a murine model of influenza A virus infection, combination therapy including this compound led to a significant increase in long-term survival.

| Infectious Disease Model | Treatment | Endpoint | Result | Reference |

| Influenza A (PR8) Virus (mouse) | Amantadine + Tα1 + IFN | Survival | Statistically significant increase in survival compared to single agents | |

| Chronic Hepatitis B (woodchuck) | Lamivudine + IC/DNA vaccine | Viral Load Reduction | Up to 2.9 log reduction |

Sepsis Model

In a cecal ligation and puncture (CLP) murine model of sepsis, a condition characterized by systemic inflammation and immune dysregulation, the long-term immunological consequences have been studied, providing a relevant context for the evaluation of immunomodulators like this compound. While direct quantitative data on this compound in this specific model is pending, its known immunomodulatory properties suggest its potential to restore immune homeostasis in septic conditions.

Key Signaling Pathways and Experimental Workflows

The immunomodulatory effects of this compound are mediated by complex signaling networks. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows discussed in this guide.

Caption: Simplified signaling cascade initiated by this compound.

Caption: Workflow for assessing dendritic cell maturation.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Dendritic Cell Maturation Assay

Objective: To quantify the effect of this compound on the expression of maturation markers on human monocyte-derived dendritic cells (DCs).

Protocol:

-

Isolation of Monocytes: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS).

-

Generation of Immature DCs (iDCs): Culture the purified monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), granulocyte-macrophage colony-stimulating factor (GM-CSF; 50 ng/mL), and interleukin-4 (IL-4; 20 ng/mL).

-

This compound Treatment: On day 5, add this compound to the iDC cultures at a final concentration of 100 ng/mL. Include an untreated control.

-

Maturation Induction: After 48 hours of incubation with this compound, induce maturation by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for an additional 24 hours.

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS containing 2% FBS.

-

Stain the cells with fluorescently conjugated antibodies against human CD11c, HLA-DR, CD80, CD86, and CD40 for 30 minutes at 4°C in the dark.

-

Wash the cells and acquire data on a flow cytometer.

-

Analyze the data by gating on the CD11c+ population and quantifying the Mean Fluorescence Intensity (MFI) of the maturation markers.

-

T-Cell Proliferation Assay

Objective: To measure the effect of this compound on the proliferation of T-lymphocytes.

Protocol:

-

Isolation of T-cells: Isolate PBMCs as described above. Purify CD3+ T-cells using negative selection with a MACS kit.

-

Cell Plating: Plate the purified T-cells in a 96-well flat-bottom plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.

-

Stimulation and Treatment: Coat the wells with an anti-CD3 antibody (1 µg/mL). Add soluble anti-CD28 antibody (1 µg/mL) to the cell suspension. Add varying concentrations of this compound (e.g., 10, 50, 100 ng/mL) to the wells. Include an unstimulated control and a stimulated control without this compound.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Proliferation Measurement:

-

Add [3H]-thymidine (1 µCi/well) for the final 18 hours of incubation.

-

Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a liquid scintillation counter.

-

Alternatively, use a non-radioactive method such as the BrdU incorporation assay or CFSE dilution assay, analyzed by flow cytometry.

-

Cytokine Production Assay (ELISA)

Objective: To quantify the production of key cytokines (IFN-γ, IL-2) by T-cells in response to this compound.

Protocol:

-

Cell Culture and Stimulation: Culture purified T-cells as described in the T-cell proliferation assay with anti-CD3/CD28 stimulation and varying concentrations of this compound.

-

Supernatant Collection: After 48-72 hours of incubation, centrifuge the plates and collect the cell-free supernatants.

-

ELISA:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

-

Add the collected supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

-

Wash the plate and add streptavidin-HRP and incubate for 20 minutes at room temperature in the dark.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentration in the samples based on the standard curve.

-

NF-κB Activation Assay (p65 Translocation)

Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon this compound treatment.

Protocol:

-

Cell Culture: Plate a suitable cell line (e.g., HeLa or primary macrophages) on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound (e.g., 100 ng/mL) for various time points (e.g., 15, 30, 60 minutes). Include an untreated control and a positive control (e.g., TNF-α, 10 ng/mL).

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunofluorescence Staining:

-

Block the cells with 1% BSA in PBS for 30 minutes.

-

Incubate the cells with a primary antibody against NF-κB p65 for 1 hour at room temperature.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Image Analysis:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm using image analysis software.

-

p38 MAPK Phosphorylation Assay (Western Blot)

Objective: To detect the phosphorylation of p38 MAPK in response to this compound treatment.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., macrophages) in 6-well plates and treat with this compound (e.g., 100 ng/mL) for various time points (e.g., 5, 15, 30 minutes).

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Collect the lysates and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.

-

Conclusion

The preclinical data for this compound strongly support its role as a versatile immunomodulatory agent with significant therapeutic potential in oncology and infectious diseases. Its well-defined mechanism of action, centered on the enhancement of T-cell-mediated immunity, provides a solid rationale for its clinical development. The quantitative data from various preclinical models, coupled with the detailed experimental protocols provided in this guide, offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic benefits of this compound. Continued investigation into its efficacy in combination therapies and its potential in other indications is warranted.

References

- 1. This compound: an immune system enhancer for the treatment of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. Effect of thymosin alpha-1 on subpopulations of Th1, Th2, Th17, and regulatory T cells (Tregs) in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymosin alpha-1-transformed Bifidobacterium promotes T cell proliferation and maturation in mice by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Thymalfasin In Vivo Administration: Application Notes and Protocols for Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymalfasin, a synthetic equivalent of the endogenous polypeptide Thymosin Alpha 1, is a potent immunomodulator with significant therapeutic potential in various disease contexts, including cancer and infectious diseases.[1][2][3] Its primary mechanism of action involves the enhancement of T-cell mediated immunity.[2][4] this compound acts as an agonist for Toll-like receptors (TLRs), particularly TLR2 and TLR9, on antigen-presenting cells. This interaction initiates a signaling cascade that promotes a T-helper 1 (Th1) polarized immune response, characterized by the production of key cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2). These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, along with methodologies for key experimental assessments.

Data Presentation: Quantitative Administration Protocols

The following tables summarize typical dosage and administration schedules for this compound in various mouse models based on preclinical studies.

Table 1: this compound Administration in Oncology Mouse Models

| Mouse Model | Cancer Type | Administration Route | Dosage Range | Frequency & Duration | Reference |

| C57BL/6 | B16 Melanoma | Intraperitoneal (i.p.) | 200 - 6000 µg/kg/day | Daily for 4 days (days 10-13 post-tumor challenge) | |

| C57BL/6 | Lewis Lung Carcinoma (LLC) | Intraperitoneal (i.p.) | 200 µg/kg | Daily for 4 days | |

| C57BL/6 | Lewis Lung Carcinoma (LLC) | Subcutaneous (s.c.) | 0.25 mg/kg | Daily | |

| Nude Mice | H460 Lung Cancer | Subcutaneous (s.c.) | 0.31 mg/kg (modified this compound) | Daily |

Table 2: this compound Administration in Other Mouse Models

| Mouse Model | Application | Administration Route | Dosage Range | Frequency & Duration | Reference |

| BALB/c | Immune Enhancement (Vaccine Adjuvant) | Not Specified | Up to 1.2 mg/kg | Not Specified | |

| BALB/c | Sepsis (LPS-induced) | Intraperitoneal (i.p.) | 400 µg/kg | Daily | |

| Immunosuppressed mice | General Immunomodulation | Not Specified | Not Specified | Not Specified |

Experimental Protocols

Protocol for Subcutaneous (s.c.) and Intraperitoneal (i.p.) Injection of this compound

Materials:

-

This compound (lyophilized powder)

-

Sterile, pyrogen-free saline or Phosphate-Buffered Saline (PBS) for reconstitution

-

Sterile insulin syringes (28-31 gauge) for s.c. injection

-

Sterile 1 mL syringes with 25-27 gauge needles for i.p. injection

-

70% ethanol wipes

-

Animal balance

Procedure:

-

Reconstitution: Reconstitute lyophilized this compound with sterile saline or PBS to the desired stock concentration (e.g., 1 mg/mL). Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.

-

Animal Preparation: Weigh each mouse to accurately calculate the injection volume based on the desired dosage (mg/kg or µg/kg).

-

Administration:

-

Subcutaneous (s.c.) Injection:

-

Gently restrain the mouse.

-

Wipe the injection site (typically the scruff of the neck or the flank) with a 70% ethanol wipe.

-

Pinch the skin to form a tent.

-

Insert the needle at the base of the tented skin, parallel to the spine.

-

Gently pull back on the plunger to ensure the needle is not in a blood vessel.

-

Slowly inject the calculated volume of the this compound solution.

-

Withdraw the needle and gently apply pressure to the injection site if needed.

-

-

Intraperitoneal (i.p.) Injection:

-

Gently restrain the mouse, tilting its head downwards.

-

Wipe the lower abdominal quadrant with a 70% ethanol wipe, avoiding the midline.

-

Insert the needle at a 10-20 degree angle into the peritoneal cavity.

-

Gently pull back on the plunger to ensure the needle has not entered the bladder or intestines.

-

Slowly inject the calculated volume.

-

Withdraw the needle.

-

-

Protocol for Tumor Growth Inhibition Studies

Materials:

-

Tumor cells (e.g., B16-F10 melanoma, Lewis Lung Carcinoma)

-

Sterile PBS or cell culture medium for cell suspension

-

Syringes and needles for subcutaneous injection

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Cell Implantation:

-

Harvest tumor cells during their logarithmic growth phase.

-

Wash the cells with sterile PBS and resuspend them at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

-

Inject the tumor cell suspension subcutaneously into the flank of the mice.

-

-

This compound Treatment:

-

Once tumors are palpable or have reached a predetermined size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

-

Administer this compound or vehicle control according to the desired protocol (see Protocol 1 and Table 1).

-

-

Tumor Measurement:

-

Measure the tumor dimensions (length and width) using calipers every 2-3 days.

-

Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .

-

-

Endpoint:

-

Continue monitoring until tumors in the control group reach the predetermined endpoint size or for a set duration.

-

Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immune cell infiltration).

-

Protocol for Immune Response Assays

A. T-Cell Population Analysis by Flow Cytometry

Materials:

-

Spleens from treated and control mice

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Red Blood Cell Lysis Buffer